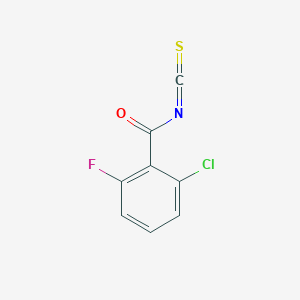

2-Chloro-6-fluorobenzoyl isothiocyanate

Description

2-Chloro-6-fluorobenzoyl isothiocyanate (hypothetical structure: C₇H₃ClFNO₃S) is a synthetic aromatic isothiocyanate derivative characterized by a benzoyl backbone substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 6-position. Isothiocyanates are electrophilic agents known for covalent interactions with thiol (-SH) groups in proteins, a property critical to their biological activity .

Properties

CAS No. |

73945-68-3 |

|---|---|

Molecular Formula |

C8H3ClFNOS |

Molecular Weight |

215.63 g/mol |

IUPAC Name |

2-chloro-6-fluorobenzoyl isothiocyanate |

InChI |

InChI=1S/C8H3ClFNOS/c9-5-2-1-3-6(10)7(5)8(12)11-4-13/h1-3H |

InChI Key |

VNNYWIAQQQXYOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)N=C=S)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiocyanates, including 2-chloro-6-fluorobenzoyl isothiocyanate, can be achieved through several methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives . Another method includes the use of isocyanides and elemental sulfur in the presence of amine catalysts . These reactions typically require moderate heating and can be optimized for sustainability by using benign solvents such as Cyrene™ or γ-butyrolactone .

Industrial Production Methods

Industrial production of isothiocyanates often involves large-scale reactions using readily available starting materials. The use of thiophosgene, despite its toxicity, is prevalent due to its efficiency in converting amines to isothiocyanates. Recent advancements have focused on developing safer and more sustainable methods, such as the catalytic sulfurization of isocyanides .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzoyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.

Addition Reactions: The compound can react with nucleophiles to form thioureas and other derivatives.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with 2-chloro-6-fluorobenzoyl isothiocyanate include amines, alcohols, and thiols. Reaction conditions typically involve moderate heating and the use of solvents such as dichloromethane or acetonitrile .

Major Products

The major products formed from reactions with 2-chloro-6-fluorobenzoyl isothiocyanate include thioureas, ureas, and other nitrogen-containing compounds. These products are often valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-Chloro-6-fluorobenzoyl isothiocyanate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and thioureas.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzoyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (–N=C=S) can react with amino and thiol groups in biological molecules, leading to the formation of thiourea and other derivatives . This reactivity underlies its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Comparison with Similar Compounds

Structural and Molecular Properties

*Calculated molecular weight based on formula.

Key Observations :

- Halogen Effects : The presence of electron-withdrawing groups (Cl, F, Br) enhances the electrophilicity of the isothiocyanate (-NCS) group, increasing reactivity toward nucleophiles like thiols. For example, 5-chloro-2-fluorophenyl isothiocyanate (187.62 g/mol) is lighter than the brominated analog (266.52 g/mol) due to Br’s higher atomic mass .

- Substituent Position: Positional isomers (e.g., 5-chloro-2-fluoro vs.

Reactivity and Biochemical Interactions

Isothiocyanates covalently modify proteins via thiol interactions, as demonstrated by iberin (a natural isothiocyanate) inhibiting TLR4 signaling through cysteine residue adduct formation . Key comparisons:

- Thiol Reactivity : All analogs share this mechanism, but halogen electronegativity (Cl, F > CH₃) may accelerate reactivity. For instance, 2-chloro-6-methylphenyl isothiocyanate (methyl substituent) likely exhibits slower thiol binding than halogenated derivatives due to reduced electrophilicity .

- Biological Activity : Brominated and fluorinated analogs (e.g., 2-bromo-4-chloro-6-fluoro derivative) may display enhanced membrane permeability and target engagement due to increased lipophilicity from halogens .

Research Implications

Q & A

Q. How do competing reaction pathways (e.g., cyclization vs. polymerization) affect synthetic outcomes?

- Methodological Answer : Use kinetic trapping experiments with excess nucleophiles (e.g., benzylamine) to suppress polymerization. Monitor intermediates via in-situ IR. Computational transition state analysis (Gaussian NEB method) identifies energy barriers favoring cyclization (e.g., 5-membered ring formation) over chain propagation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.